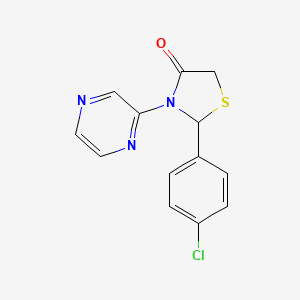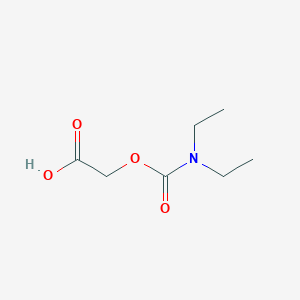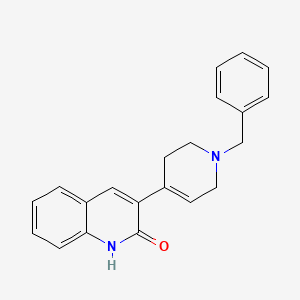
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-
Descripción general
Descripción
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of the 4-chlorophenyl and pyrazinyl groups enhances its chemical properties and potential biological activities. Thiazolidinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-” are diverse DNA- and RNA-viruses in mammalian cell cultures . The compound has been found to exhibit moderate antiviral activity .
Mode of Action
The compound interacts with its targets by selectively interfering with virus-specific processes . This interference is one of the main challenges in antiviral drug design .
Biochemical Pathways
The compound may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The compound has been found to exhibit moderate antiviral activity against diverse DNA- and RNA-viruses in mammalian cell cultures . .
Análisis Bioquímico
Biochemical Properties
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound interacts with peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression related to lipid metabolism and glucose homeostasis . These interactions highlight the compound’s potential in modulating biochemical pathways associated with inflammation and metabolic disorders.
Cellular Effects
The effects of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- on various cell types and cellular processes are profound. In cancer cell lines, such as human foreskin fibroblast (BJ) cells and lung adenocarcinoma (A549) cells, this compound has been observed to increase reactive oxygen species (ROS) production and caspase-3 activity, leading to apoptosis . It also affects gene expression by modulating the levels of tumor protein P53 and ATM serine/threonine kinase, which are crucial for cell cycle regulation and DNA repair . These cellular effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- exerts its effects through various mechanisms. It binds to and inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins . The compound also interacts with PPARγ, leading to changes in gene expression that promote anti-inflammatory and insulin-sensitizing effects . Additionally, its ability to induce ROS production and activate caspase-3 suggests a mechanism involving oxidative stress and apoptosis . These molecular interactions underscore the compound’s potential in modulating inflammatory and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- have been observed to change over time. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure can lead to degradation, affecting its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity . These findings highlight the importance of considering temporal effects when evaluating the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including liver enzyme elevation and oxidative stress . These dosage-dependent effects underscore the need for careful dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- is involved in various metabolic pathways. It interacts with enzymes such as COX-2 and PPARγ, influencing the production of metabolites involved in inflammation and glucose metabolism . The compound’s effects on metabolic flux and metabolite levels have been observed in studies, indicating its potential to modulate key biochemical pathways . These interactions highlight the compound’s role in regulating metabolic processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects . Studies have shown that the compound can accumulate in certain tissues, influencing its therapeutic efficacy and potential side effects . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- plays a critical role in its activity and function. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of the compound influences its ability to modulate cellular processes and highlights its potential as a targeted therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to optimize the synthesis process. These methods aim to improve selectivity, reduce by-products, and enhance the overall efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
- 4-Thiazolidinone, 2-(4-fluorophenyl)-3-pyrazinyl-
- 4-Thiazolidinone, 2-(4-methylphenyl)-3-pyrazinyl-
- 4-Thiazolidinone, 2-(4-nitrophenyl)-3-pyrazinyl-
Uniqueness
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and selectivity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to unique therapeutic effects .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-3-1-9(2-4-10)13-17(12(18)8-19-13)11-7-15-5-6-16-11/h1-7,13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIWOZSFRKFEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396017 | |
| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89442-12-6 | |
| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B3033089.png)
![Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-](/img/structure/B3033091.png)

